2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide is an oxopurine.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties : Compounds similar to the one have shown significant analgesic and anti-inflammatory activity. A study conducted by Zygmunt et al. (2015) found that derivatives of purin-7-yl exhibited strong analgesic and anti-inflammatory effects, surpassing acetylic acid in efficacy (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Synthesis of Heterocyclic Compounds : N-(2-hydroxyphenyl)acetamide derivatives have been synthesized for various applications. Lazareva et al. (2017) explored the synthesis of silylated derivatives, leading to compounds with potential applications in medicinal chemistry (Lazareva, Nikonov, Chipanina, Oznobikhina, Sterkhova, & Albanov, 2017).
Neuroprotective and MAO-B Inhibitory Activities : Derivatives of the compound under consideration have been studied for neuroprotective and MAO-B inhibitory activities. Mitkov et al. (2022) identified a compound with low neurotoxicity and high neuroprotection and MAO B inhibitory activity, showing promise for further in vivo evaluations (Mitkov, Kondeva-Burdina, Peikova, Georgieva, & Zlatkov, 2022).
Antibacterial Activity : Abdel‐Hafez et al. (2018) synthesized novel vitamin E containing sulfa drug derivatives, demonstrating effective antibacterial activity against both Gram-positive and Gram-negative bacteria (Abdel‐Hafez, Gobouri, Alshanbari, & Gad El-Rab, 2018).
Antimicrobial Evaluation : Darwish et al. (2014) synthesized isoxazole-based heterocycles incorporating sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).
Properties
Molecular Formula |
C23H24N6O6S |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide |
InChI |
InChI=1S/C23H24N6O6S/c1-14-5-6-16(11-18(14)36(33,34)26-15-7-9-17(35-4)10-8-15)25-19(30)12-29-13-24-21-20(29)22(31)28(3)23(32)27(21)2/h5-11,13,26H,12H2,1-4H3,(H,25,30) |
InChI Key |
PNLVXTUTMBHOGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)S(=O)(=O)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)S(=O)(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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